2-Chloro-3-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of benzothiopyrimidines. This compound is characterized by its unique structure, which includes a chloro group, a methylpropyl side chain, and a tetrahydrobenzothiopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of the compound 2-Chloro-3-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation, differentiation, and survival .
Mode of Action
This compound interacts with its target, EGFR, inhibiting the receptor’s kinase activity . This inhibition prevents autophosphorylation, a process that leads to downstream signaling and ultimately results in DNA synthesis and cell proliferation .
Biochemical Pathways
The compound’s interaction with EGFR affects several biochemical pathways. Primarily, it inhibits the MAPK/ERK pathway, which is involved in cell proliferation and survival . Additionally, it may also affect the PI3K/Akt pathway, which is involved in cell survival and angiogenesis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . By inhibiting EGFR, the compound can disrupt the cell cycle, leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and activity. Additionally, the compound’s efficacy can be influenced by the genetic makeup of the individual, including the presence of certain mutations in the EGFR gene .
Biochemical Analysis
Biochemical Properties
2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. Additionally, it binds to specific receptors on the cell surface, modulating the activity of G-proteins and other signaling molecules. These interactions can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis.
Cellular Effects
The effects of 2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to reduced cell proliferation and increased sensitivity to chemotherapeutic agents. Furthermore, this compound influences gene expression by modulating transcription factors and epigenetic markers, thereby affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can inhibit enzyme activity, such as kinase inhibition, or activate certain pathways, such as the apoptotic pathway. Additionally, this compound can modulate gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one have been observed to change over time. Initially, the compound exhibits strong activity, but its effects may diminish due to degradation or metabolic conversion. Studies have shown that the stability of this compound is influenced by factors such as pH, temperature, and the presence of metabolic enzymes. Long-term exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes and the development of resistance mechanisms.
Dosage Effects in Animal Models
The effects of 2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic effects may be observed, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been noted, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to adverse outcomes.
Metabolic Pathways
2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes and altering the levels of metabolites in cells.
Transport and Distribution
The transport and distribution of 2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as lipid solubility, molecular size, and the presence of binding sites on cellular membranes.
Subcellular Localization
The subcellular localization of 2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence apoptotic pathways. The subcellular distribution of this compound can determine its biological effects and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiopyrimidine Core: The initial step involves the cyclization of a suitable thiol and a pyrimidine derivative under acidic or basic conditions to form the benzothiopyrimidine core.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methylpropyl Side Chain: The final step involves the alkylation of the core structure with a suitable alkyl halide, such as 2-chloro-2-methylpropane, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-1
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Pyrido[2,3-d]pyrimidine: Studied for its antitumor and antimicrobial activities.
Pyrrolo[2,3-d]pyrimidine: Explored for its potential as an antitubercular agent.
Uniqueness
2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is unique due to its specific structural features, such as the chloro group and the methylpropyl side chain, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2OS/c1-8(2)7-17-13(18)11-9-5-3-4-6-10(9)19-12(11)16-14(17)15/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKUPAAYTJMOAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(N=C1Cl)SC3=C2CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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